Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-

Description

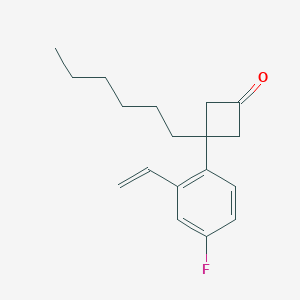

Cyclobutanone derivatives are a class of strained cyclic ketones with unique reactivity due to their four-membered ring structure. The compound 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-cyclobutanone features a cyclobutanone core substituted at the 3-position with a 2-ethenyl-4-fluorophenyl group and a hexyl chain. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly in analgesics, as suggested by Eastman Kodak Co.'s work on substituted cyclobutanones .

Properties

CAS No. |

918299-15-7 |

|---|---|

Molecular Formula |

C18H23FO |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

3-(2-ethenyl-4-fluorophenyl)-3-hexylcyclobutan-1-one |

InChI |

InChI=1S/C18H23FO/c1-3-5-6-7-10-18(12-16(20)13-18)17-9-8-15(19)11-14(17)4-2/h4,8-9,11H,2-3,5-7,10,12-13H2,1H3 |

InChI Key |

UJYGQNVNNPSVDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CC(=O)C1)C2=C(C=C(C=C2)F)C=C |

Origin of Product |

United States |

Preparation Methods

Halogenation and Cyclization

One effective method involves the reaction of 2-haloacyl halides with ethylenically unsaturated compounds or alkynes. This approach typically utilizes inert aprotic solvents and involves the following steps:

Reagents : 2-haloacyl halide (e.g., dichloroacetyl chloride) and an ethylenically unsaturated compound (e.g., 2,3-dimethyl-2-butene).

Procedure : The reagents are combined in a three-necked flask under nitrogen atmosphere. The halide is added dropwise while maintaining reflux conditions for several hours. The mixture is then treated with a base (e.g., sodium hydroxide) to facilitate cyclization and purification of the product.

Yield : This method has shown yields of up to 64% for various cyclobutanones, depending on the specific conditions employed.

Organocatalytic Synthesis

Organocatalysis has emerged as a promising approach for synthesizing cyclobutanones, particularly those with functional groups that can influence reactivity. For example:

Catalysts : Amino acids or thiourea derivatives are often employed as catalysts for enantioselective transformations.

Reactions : The use of 2-hydroxycyclobutanones in direct aldol reactions with aromatic aldehydes has been reported to yield diastereomerically enriched products.

Results : These reactions typically provide good stereoselectivity and can be performed under solvent-free conditions, enhancing environmental sustainability.

Cascade Reactions

Another innovative approach involves cascade reactions that integrate multiple transformation steps into a single process. For instance:

Starting Materials : Cyclobutanol derivatives can undergo intramolecular carbopalladation followed by alkylation.

Conditions : Reactions are typically conducted in THF or toluene at elevated temperatures (around 100 °C) using palladium catalysts.

Outcomes : This method has been shown to yield functionalized dihydrobenzofuran derivatives with high efficiency, demonstrating the versatility of cyclobutanone derivatives in complex molecular architectures.

The following table summarizes the different preparation methods discussed, including key reagents, conditions, and yields:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation & Cyclization | Dichloroacetyl chloride, ethylene | Reflux in diethyl ether | Up to 64% |

| Organocatalytic Synthesis | Amino acids/thiourea derivatives | Solvent-free direct aldol | Varies |

| Cascade Reactions | Cyclobutanol derivatives | THF/toluene at 100 °C | High |

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: As a probe to study enzyme mechanisms.

Medicine: Potential use in drug development due to its unique structure.

Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclobutanone Derivatives

Stability and Hydration

Cyclobutanones exhibit equilibrium between ketone and hydrate forms in aqueous environments. For instance, hydration studies of unsubstituted cyclobutanone show a 60:40 hydrate-to-ketone ratio in D₂O . Substituents like fluorine or chlorine may shift this equilibrium by altering electrophilicity at the carbonyl carbon.

Biological Activity

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is a synthetic organic compound belonging to the cyclobutanone class, characterized by its unique structural features including a cyclobutanone ring, a hexyl group, and a 2-ethenyl-4-fluorophenyl group. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is with a molecular weight of approximately 274.37 g/mol. The presence of the fluorine atom and the combination of aliphatic and vinyl groups contribute to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.37 g/mol |

| Functional Groups | Ketone, Ethenyl, Fluorophenyl |

The biological effects of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- likely depend on its interactions with specific molecular targets in biological systems. These interactions could involve:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways.

- Chemical Reactivity : The ketone group may undergo reactions that alter biological molecules.

Study on Related Cyclobutanones

Research has shown that certain cyclobutanones possess significant biological activities:

- Antibacterial Activity : A study examining various cyclobutanones found that compounds with similar structures exhibited notable antibacterial effects against strains such as E. coli and Staphylococcus aureus.

- Antioxidant Properties : Another investigation highlighted the antioxidant potential of cyclobutanones through DPPH radical scavenging assays, where several derivatives showed promising results.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-, it is useful to compare it with other cyclobutanones:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutanone | Simple structure; no substituents | |

| Cyclobutanone, 3-(2-hydroxyphenyl)-3-pentyl | Hydroxyl group enhances polarity | |

| Cyclobutanone, 3-(phenethyl)-3-methyl | Different alkyl substitutions affect stability |

The unique combination of functional groups in Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-, particularly the fluorine substitution and the presence of both aliphatic and vinyl groups, may enhance its biological activity compared to other compounds in this class.

Q & A

Q. How can flavoprotein monooxygenases (FMOs) functionalize cyclobutanone derivatives for biocatalytic applications?

- Methodological Answer : CbFMO from Rhodococcus sp. catalyzes Baeyer-Villiger oxidation of cyclobutanones to γ-lactones. H-NMR (400 MHz, CDCl₃) monitors conversion, with substrate depletion at δ 2.8–3.2 ppm and lactone formation at δ 4.5–5.0 ppm. Reaction optimization requires cofactor regeneration systems (e.g., NADPH-glucose dehydrogenase) .

Q. What crystallographic challenges arise in resolving hexyl-fluorophenyl-substituted cyclobutanone structures?

- Methodological Answer : Bulky substituents (e.g., 3-hexyl-4-fluorophenyl) induce torsional strain, complicating XRD refinement. High-resolution data (Cu-Kα, λ = 1.54178 Å) and SHELXL-97 software are essential. For example, resolved a similar cyclohexanone derivative (R-factor = 0.045) by iterative Fourier recycling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cyclobutanone’s photophysical properties?

- Methodological Answer : Discrepancies in decay kinetics (e.g., single- vs. multi-exponential fits) require context-specific validation. For instance, TR-PES signals may reflect ion yield dynamics rather than pure electronic decay. Cross-referencing with time-dependent density functional theory (TD-DFT) simulations and solvent effects (e.g., dielectric constant adjustments) clarifies mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.